![molecular formula C12H14ClFN2O B2762352 5-Fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride CAS No. 1707361-59-8](/img/structure/B2762352.png)
5-Fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride
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Overview
Description
5-Fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride, also known as TAK-659, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds and has been shown to possess potent inhibitory activity against certain enzymes that are involved in the regulation of cellular processes.
Scientific Research Applications
Pharmacological Potential
The compound has been explored for its potential in pharmacological applications. A noteworthy study presents a series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, highlighting a compound (referred to as compound 5b or SMU-B) as a potent, highly selective, and orally efficacious c-Met/ALK dual inhibitor. This compound exhibited significant tumor growth inhibition in human gastric carcinoma xenograft models, emphasizing its potential in cancer therapy (Jingrong Li et al., 2013).
Antidepressant Drug Candidate
Another compound, 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, was identified as an antidepressant drug candidate. The synthesis process aimed at developing a safe, large-scale, chromatography-free preparation method for this compound, underscoring its importance in facilitating serotonin neurotransmission (N. Anderson et al., 1997).
Synthesis and Structural Studies
The synthesis and structural analysis of spiro compounds derived from "5-Fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride" have been subjects of various studies. For instance, the synthesis of 1′-H-spiro-(indoline-3,4′-piperidine) and its derivatives were developed as templates for synthesizing compounds targeting GPCR (G-protein-coupled receptor) targets, showcasing the versatility of spiro compounds in drug development (Jian-shu Xie et al., 2004).
Antimicrobial Applications
Research on the antimicrobial properties of spiro-piperidin-4-ones against Mycobacterium tuberculosis H37Rv (MTB), multidrug-resistant Mycobacterium tuberculosis (MDR-TB), and Mycobacterium smegmatis (MC(2)) has been conducted. This highlights the potential of spiro compounds in treating tuberculosis and related bacterial infections. One compound demonstrated significant in vitro activity with a minimal inhibitory concentration (MIC) value highlighting its potential as a promising antimycobacterial agent (R. Kumar et al., 2008).
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
One study suggests that a related compound, 5-fluoro-2-oxindole, could increase the effectiveness of morphine by modulating the microglia and activating the nuclear factor erythroid-2 related factor 2 (nrf2) signaling pathway .
Biochemical Pathways
The aforementioned study on 5-fluoro-2-oxindole suggests that it could suppress microglial activation and activate the nrf2/ho-1/nqo1 signaling pathway in the spinal cord and/or hippocampus .
Result of Action
The study on 5-fluoro-2-oxindole suggests that it could inhibit nociceptive and emotional behaviors, suppress microglial activation, and normalize the reduced mor expression .
properties
IUPAC Name |
5-fluorospiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O.ClH/c13-8-1-2-10-9(7-8)12(11(16)15-10)3-5-14-6-4-12;/h1-2,7,14H,3-6H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXOHRRSFONVFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=CC(=C3)F)NC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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